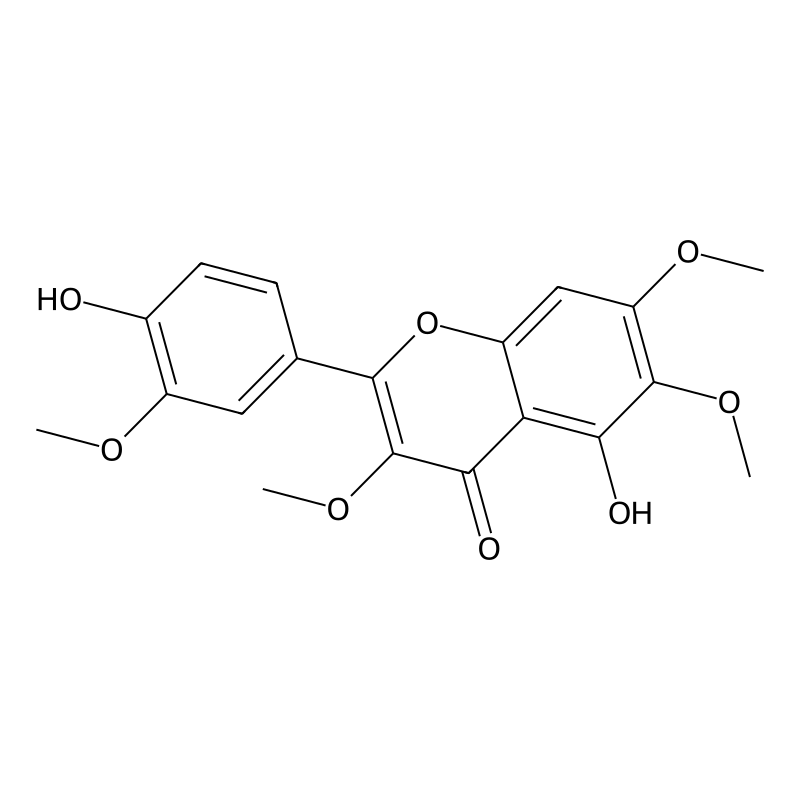Chrysosplenetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chrysosplenetin, a naturally occurring O-methylated flavonol found in plants like Chamomilla recutita and Laggera pterodonta, has piqued the interest of researchers due to its potential health benefits []. Here's a glimpse into its diverse applications in scientific research:
Bone health
Studies suggest Chrysosplenetin might promote bone formation by stimulating the activity of osteoblasts, cells responsible for bone creation []. It appears to achieve this by activating the Wnt/β-catenin signaling pathway, crucial for bone development and maintenance []. Research in mice indicates that Chrysosplenetin can potentially help prevent bone loss associated with estrogen deficiency [].
Anti-cancer properties
Chrysosplenetin has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast cancer []. Studies suggest it might work by inducing cell death (apoptosis) and hindering cancer cell migration and invasion []. However, further research is needed to understand its mechanisms of action and potential therapeutic applications.
Anti-inflammatory and anti-microbial activities
Chrysosplenetin exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines []. Additionally, it has demonstrated potential against certain viruses and bacteria, suggesting its possible role in managing infections [].
Other potential applications
Preliminary research suggests Chrysosplenetin might have beneficial effects in various areas, including:
Chrysosplenetin is an O-methylated flavonol, specifically classified as a tetramethoxyflavone. It is recognized as the 3,6,7,3'-tetramethyl ether derivative of quercetagetin and is primarily isolated from plants such as Chamomilla recutita and Berneuxia thibetica . This compound exhibits a complex structure characterized by multiple methoxy groups, which contribute to its unique properties and biological activities.
- Bone health: Studies suggest Chrysosplenetin may stimulate the activity of osteoblasts (bone-forming cells) through the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in bone development and maintenance. By promoting osteoblast activity, Chrysosplenetin has the potential to enhance bone formation and potentially prevent bone loss [].
- Limited data: Information on the safety profile of Chrysosplenetin, including its toxicity, flammability, and reactivity, is scarce in current scientific literature. Further research is needed to determine its safety for human consumption.
Note:
- The information on Chrysosplenetin is limited, and further research is required to fully understand its properties, potential applications, and safety profile.
Chrysosplenetin exhibits a range of biological activities:
- Antiviral Properties: It has shown effectiveness against enterovirus 71, indicating potential as an antiviral agent .
- Anticancer Effects: Chrysosplenetin promotes osteoblastogenesis via the Wnt/β-catenin signaling pathway, enhancing bone formation and potentially counteracting conditions like osteoporosis .
- Enzyme Inhibition: The compound acts as an inhibitor of the tyrosinase enzyme, which is involved in melanin production, thus having implications in skin-related applications .
- Multidrug Resistance Modulation: Chrysosplenetin has been observed to reverse P-glycoprotein-mediated drug resistance in certain cancer cell lines .
The synthesis of Chrysosplenetin can be achieved through various methods:
- Natural Extraction: The primary method involves extracting the compound from its natural sources such as Chamomilla recutita or Berneuxia thibetica.
- Chemical Synthesis: Synthetic pathways may include methylation of flavonoid precursors or derivatives through reactions involving methylating agents like dimethyl sulfate or methyl iodide under basic conditions .
Chrysosplenetin's diverse biological activities lend it to several applications:
- Pharmaceuticals: Due to its anticancer and antiviral properties, it is being explored for use in drug formulations targeting various diseases.
- Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin-whitening products.
- Nutraceuticals: As a natural antioxidant, it may be included in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress .
Chrysosplenetin has been studied for its interactions with biomolecules:
- DNA Binding: Research indicates that it binds effectively to DNA, inhibiting topoisomerases and protecting against oxidative damage .
- Protein Interactions: The compound influences the expression of several osteogenic markers by modulating protein interactions within the Wnt/β-catenin pathway, showcasing its role in cellular signaling processes .
Chrysosplenetin shares structural similarities with other flavonoids but possesses unique characteristics due to its specific methoxy substitutions. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quercetin | Flavonol | Known for strong antioxidant properties |
| Kaempferol | Flavonol | Exhibits anti-inflammatory effects |
| Myricetin | Flavonol | Demonstrates potential neuroprotective effects |
| Luteolin | Flavone | Has significant anti-cancer properties |
Uniqueness of Chrysosplenetin
Chrysosplenetin's uniqueness lies in its specific arrangement of methoxy groups that enhance its solubility and bioavailability compared to other flavonoids. Its dual role as both an anticancer agent and a modulator of multidrug resistance sets it apart from similar compounds, making it a valuable subject for further research in medicinal chemistry and therapeutic applications.








